Antibiotic K 4

Description

Properties

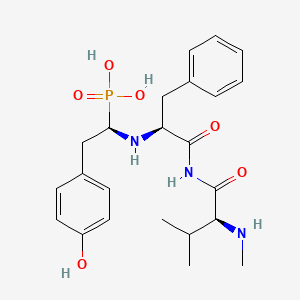

CAS No. |

84890-90-4 |

|---|---|

Molecular Formula |

C23H32N3O6P |

Molecular Weight |

477.5 g/mol |

IUPAC Name |

[(1R)-2-(4-hydroxyphenyl)-1-[[(2S)-1-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]ethyl]phosphonic acid |

InChI |

InChI=1S/C23H32N3O6P/c1-15(2)21(24-3)23(29)26-22(28)19(13-16-7-5-4-6-8-16)25-20(33(30,31)32)14-17-9-11-18(27)12-10-17/h4-12,15,19-21,24-25,27H,13-14H2,1-3H3,(H,26,28,29)(H2,30,31,32)/t19-,20+,21-/m0/s1 |

InChI Key |

ATQVBSVAXDRWFW-HBMCJLEFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)P(=O)(O)O)NC |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC |

Appearance |

Solid powder |

Other CAS No. |

84890-90-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antibiotic K 4; I5B1; I5-B1; I5 B1; K-4; K4; K 4; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Origin of the Angiotensin-Converting Enzyme Inhibitor, Peptide K-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characteristics of the peptide "Antibiotic K 4," a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Originally isolated from the fermentation broth of the novel actinomycete, Actinomadura spiculosospora, K-4 is a unique oligopeptide with significant potential in cardiovascular research. This document details the foundational discovery, the producing microorganism, key quantitative data, and the putative experimental protocols for its isolation and characterization. Furthermore, it clarifies the distinction between the ACE inhibitor K-4 and a similarly named synthetic antimicrobial peptide to prevent scientific ambiguity.

Discovery and Origin

The peptide inhibitor, designated K-4, was first reported in 1986 by a team of researchers led by T. Koguchi.[1][2] Their work identified a novel strain of actinomycete, K-4, as the producer of this bioactive compound.

Producing Microorganism: Actinomadura spiculosospora K-4

The K-4 peptide is a secondary metabolite produced by the bacterial strain K-4, which was identified as a new species and named Actinomadura spiculosospora.[1][2] Actinomycetes are a well-known source of a wide array of bioactive compounds, including many clinically significant antibiotics and enzyme inhibitors. The discovery of K-4 from a novel species of Actinomadura highlights the importance of microbial screening programs in the identification of new therapeutic leads.

A Note on Nomenclature: Distinguishing from the Synthetic "K4 Peptide"

It is critical to distinguish the ACE inhibitor K-4 from a synthetic antimicrobial peptide also referred to as "K4 peptide." The latter is a 14-residue linear peptide with the sequence KKKKPLFGLFFGLF, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The ACE inhibitor K-4, the subject of this guide, is a naturally occurring oligopeptide with a distinct structure and biological activity.

Biochemical and Pharmacological Properties

K-4 is characterized as a specific and reversible inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin system.

Quantitative Data

The following table summarizes the key quantitative parameters reported for the K-4 peptide.

| Parameter | Value | Reference |

| Inhibition Constant (Ki) for ACE | 0.18 µM | [1][2] |

| Inhibition Mechanism | Non-competitive | [1][2] |

In Vivo Activity

Intravenous administration of K-4 in rats has been shown to inhibit the pressor response to angiotensin I, demonstrating its potential as a hypotensive agent.[1][2]

Structural Information

Initial structural characterization revealed that K-4 is an oligopeptide. Its composition includes L-phenylalanine and a C-terminal residue of (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.[1][2] This phosphonic acid analog of tyrosine is a key feature of the K-26 family of natural product ACE inhibitors, to which K-4 belongs.

Experimental Protocols (Putative)

While the full detailed experimental protocols from the original discovery are not publicly available, this section outlines the likely methodologies based on the published literature for the discovery and characterization of similar microbial metabolites.

Fermentation of Actinomadura spiculosospora K-4

The production of K-4 would begin with the cultivation of Actinomadura spiculosospora K-4 in a suitable liquid fermentation medium.

Workflow for K-4 Production:

Caption: Workflow for the fermentation of Actinomadura spiculosospora K-4.

Protocol:

-

Inoculum Preparation: A seed culture of Actinomadura spiculosospora K-4 is prepared by inoculating a suitable agar slant or liquid medium and incubating until sufficient growth is achieved.

-

Fermentation: The seed culture is then used to inoculate a larger volume of production medium in shake flasks or a bioreactor. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of K-4.

-

Harvesting: After an appropriate incubation period, the culture broth containing the secreted K-4 peptide is harvested by centrifugation or filtration to remove the microbial biomass.

Isolation and Purification of K-4 Peptide

The isolation and purification of K-4 from the culture broth would likely involve a multi-step chromatographic process.

Workflow for K-4 Isolation and Purification:

Caption: A putative workflow for the isolation and purification of the K-4 peptide.

Protocol:

-

Initial Extraction: The harvested culture supernatant is subjected to an initial extraction or concentration step, possibly involving solid-phase extraction or precipitation.

-

Ion-Exchange Chromatography: The crude extract is then loaded onto an ion-exchange chromatography column to separate molecules based on their net charge.

-

Gel Filtration Chromatography: Fractions containing the ACE inhibitory activity are pooled and further purified by gel filtration chromatography to separate molecules based on their size.

-

Reverse-Phase HPLC: The final purification step would likely involve reverse-phase high-performance liquid chromatography (RP-HPLC) to yield a highly purified K-4 peptide.

Characterization of K-4 Peptide

The purified K-4 peptide would then be subjected to a series of analytical techniques to determine its structure and biological activity.

Workflow for K-4 Characterization:

Caption: Workflow for the structural and biological characterization of the K-4 peptide.

Protocols:

-

ACE Inhibition Assay: The inhibitory activity of the purified K-4 against ACE is quantified using a standard enzymatic assay, typically with a synthetic substrate like hippuryl-L-histidyl-L-leucine (HHL). The IC50 and Ki values are determined from these assays.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the accurate molecular weight of the peptide.

-

Amino Acid Analysis: The amino acid composition of the peptide is determined by acid hydrolysis followed by chromatographic analysis.

-

NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are employed to elucidate the detailed three-dimensional structure of the peptide and the connectivity of its constituent amino acids.

-

In Vivo Studies: The physiological effects of the purified peptide, such as its impact on blood pressure, are evaluated in animal models.

Signaling Pathway

The primary mechanism of action of K-4 is the inhibition of the Angiotensin-Converting Enzyme. The following diagram illustrates the role of ACE in the renin-angiotensin system and the point of inhibition by K-4.

Caption: The Renin-Angiotensin System and the inhibitory action of the K-4 peptide.

Conclusion

The "this compound" peptide, more accurately described as the ACE inhibitor K-4, represents a significant discovery from the rich metabolic reservoir of actinomycetes. Its unique structure, potent and specific inhibition of ACE, and in vivo activity underscore its importance for further investigation in the development of novel antihypertensive agents. This guide provides a foundational understanding of this intriguing natural product, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on the complete structural elucidation of K-4 and a more detailed investigation of its pharmacological profile.

References

The Synthetic Antimicrobial Peptide K4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic antimicrobial peptide K4, detailing its structure, sequence, mechanism of action, and key experimental data. The information is intended to serve as a foundational resource for researchers in the fields of microbiology, drug discovery, and peptide therapeutics.

Core Concepts: Sequence and Structure

The K4 peptide is a de novo designed antimicrobial peptide (AMP) with a 14-amino acid sequence. Its design is bifurcated into two distinct functional domains linked by a proline residue, intended to confer both bacterial membrane affinity and disruptive capabilities.

Amino Acid Sequence: Lys-Lys-Lys-Lys-Pro-Leu-Phe-Gly-Leu-Phe-Phe-Gly-Leu-Phe Short Sequence: KKKKPLFGLFFGLF

Structurally, the peptide is characterized by:

-

A Cationic N-Terminal Domain (KKKK): This region, composed of four lysine residues, provides a strong positive net charge (+4). This poly-cationic nature is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

A Hydrophobic C-Terminal Domain (PLFGLFFGLF): This domain is rich in hydrophobic residues (leucine and phenylalanine) and is predicted to form an amphipathic α-helix.[1] This helical conformation is believed to facilitate the peptide's insertion into and disruption of the lipid bilayer of the bacterial cell membrane.[1] The proline residue acts as a flexible linker between the two domains.

In silico analyses have indicated a hydrophobicity of 0.644, which, combined with its net positive charge, suggests a high potential for efficient interaction with and disruption of bacterial cell membranes. The predicted helix-strand secondary structure is considered stable.

Quantitative Biological Activity

The biological activity of the K4 peptide has been quantified through various assays, primarily focusing on its antimicrobial efficacy and its effects on mammalian cells.

Antimicrobial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. The K4 peptide has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative pathogenic bacteria.

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Brucella melitensis | Negative | 25 | [2] |

| Staphylococcus aureus | Positive | 50 | [2] |

| Enterobacter cloacae | Negative | 50 | [2] |

| Pseudomonas aeruginosa | Negative | 100 | [2] |

| Staphylococcus epidermidis | Positive | 100 | [2] |

| Shigella sonnei | Negative | 100 | [2] |

| Enterococcus faecalis | Positive | 100 | [2] |

| Bacillus abortus | Negative | 100 | [2] |

| General Range | Both | 25 - 400 | [2] |

Note: MBC values were reported to be in the range of >25-400 µg/mL.[2]

Cytotoxicity and Immunomodulatory Effects

The therapeutic potential of an antimicrobial peptide is also determined by its selectivity for microbial cells over host cells.

| Assay | Cell Type | Result | Concentration | Reference |

| Hemolysis | Human Red Blood Cells | 24% hemolysis | 1 mg/mL | [2] |

| Nitric Oxide Production | Murine Macrophage J774 | 25.9873 µM | 6.3 µg/mL | [2] |

The data indicates that the K4 peptide has some hemolytic activity at high concentrations. Its ability to stimulate nitric oxide production in macrophages suggests a potential immunomodulatory role, which could enhance the bacterial killing mechanism of the host's immune system.[2]

Mechanism of Action

The K4 peptide's mechanism of action is characteristic of many cationic antimicrobial peptides, involving a direct interaction with and disruption of the bacterial cell membrane. This process is generally understood to occur in a multi-step fashion, which can be visualized as a logical workflow.

Scanning electron microscopy studies have confirmed that E. coli treated with the K4 peptide show significant structural changes, including the presence of a thick coating on the cell surface and cellular debris, which is indicative of cell lysis.[3] This supports a model where the peptide forms transmembrane pores, leading to membrane permeabilization and cell death.[3] Some evidence also suggests a toroidal pore formation model for similar peptides.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Peptide Synthesis and Purification

The K4 peptide is produced through chemical synthesis, a process that allows for high purity and scalability.

References

An In-depth Technical Guide to the Physicochemical Properties of Antibiotic K4 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic K4 is a synthetic, cationic antimicrobial peptide (AMP) with the amino acid sequence KKKKPLFGLFFGLF.[1] This peptide has garnered interest for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its design is based on common characteristics of AMPs: a cationic region to interact with negatively charged bacterial membranes and a hydrophobic region to facilitate membrane disruption.[1] This guide provides a comprehensive overview of the known physicochemical properties of the K4 peptide, detailed experimental protocols for their determination, and an elucidation of its proposed mechanism of action.

Physicochemical Properties

The physicochemical characteristics of the K4 peptide are fundamental to its antimicrobial function, influencing its solubility, stability, and interaction with bacterial membranes. The following table summarizes key quantitative data, much of which is derived from in silico predictions and experimental findings.

| Property | Value | Method | Reference |

| Molecular Formula | C₈₇H₁₃₂N₁₈O₁₄ | Mass Spectrometry | [1] |

| Molecular Weight | 1668.9 Da (calculated), 1670.12 Da (observed) | Mass Spectrometry | [1] |

| Amino Acid Sequence | KKKKPLFGLFFGLF | Solid-Phase Synthesis | [1] |

| Net Charge (at pH 7) | +4 | In silico prediction | [1] |

| Theoretical pI | 10.48 | In silico prediction | N/A |

| Hydrophobicity (H) | 0.644 | In silico prediction | N/A |

| Hydrophobic moment (µH) | 0.390 | In silico prediction | N/A |

| Instability Index | 3.90 (stable) | In silico prediction | N/A |

| Aliphatic Index | 83.57 | In silico prediction | N/A |

| Grand average of hydropathicity (GRAVY) | 0.329 | In silico prediction | N/A |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of synthetic peptides like K4. Below are protocols for determining key physicochemical properties.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[2][3]

-

Principle: When a protein or peptide is in a pH region below its pI, it will be positively charged and will migrate towards the cathode. If it is in a pH region above its pI, it will be negatively charged and will migrate towards the anode. This migration continues until the molecule reaches a point in the pH gradient where its net charge is zero, its isoelectric point, at which point it stops migrating.[3]

-

Apparatus: Capillary electrophoresis system equipped with a UV detector.

-

Reagents:

-

Capillary: Neutral coated fused-silica capillary (e.g., 50 µm i.d., 30 cm total length).

-

Anolyte: e.g., 20 mM phosphoric acid.

-

Catholyte: e.g., 20 mM sodium hydroxide.

-

Focusing Solution: A mixture of carrier ampholytes covering a broad pH range (e.g., pH 3-10) and the purified K4 peptide sample. Urea (e.g., 8 M) can be included to maintain protein solubility.[2]

-

pI Markers: A mixture of standard proteins or peptides with known isoelectric points.

-

-

Procedure:

-

Capillary Conditioning: The capillary is rinsed sequentially with 1 M NaOH, deionized water, and the focusing solution.

-

Sample Loading: The capillary is filled with the focusing solution containing the K4 peptide and pI markers.

-

Focusing: The anolyte and catholyte vials are placed at the ends of the capillary, and a high voltage (e.g., 15-30 kV) is applied to create the pH gradient and focus the peptides.[2]

-

Mobilization and Detection: After focusing, the focused zones are mobilized past the detector by applying pressure or a salt solution to one end of the capillary. The absorbance is monitored at a suitable wavelength (e.g., 214 nm for the peptide bond).

-

pI Determination: The migration time of the K4 peptide is compared to the migration times of the pI markers to determine its isoelectric point.

-

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4][5] The retention time of a peptide on a reversed-phase column is a measure of its hydrophobicity.[6]

-

Principle: The peptide is introduced into a nonpolar stationary phase and eluted with a mobile phase of increasing hydrophobicity. More hydrophobic peptides will have a stronger interaction with the stationary phase and will thus have a longer retention time.[4]

-

Apparatus: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

-

Reagents:

-

Procedure:

-

Column Equilibration: The column is equilibrated with a low concentration of Mobile Phase B (e.g., 5%).

-

Sample Injection: The K4 peptide sample is injected onto the column.

-

Elution: A linear gradient of increasing Mobile Phase B concentration is applied (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

-

Detection: The elution of the peptide is monitored by UV absorbance at 214 nm or 280 nm.

-

Hydrophobicity Index: The retention time of the K4 peptide is recorded. This can be compared to the retention times of standard peptides with known hydrophobicity to calculate a hydrophobicity index.

-

Determination of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.[7][8]

-

Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).[7]

-

Apparatus: A CD spectropolarimeter.

-

Reagents and Sample Preparation:

-

K4 peptide is dissolved in different solvents to mimic various environments:

-

Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to represent a hydrophilic environment.

-

Membrane-mimicking environments such as solutions of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).[9]

-

-

The final peptide concentration is typically in the micromolar range (e.g., 150 µM).[9]

-

-

Procedure:

-

Spectra Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).[8]

-

Data Processing: The obtained spectra are baseline-corrected by subtracting the spectrum of the solvent. The data is typically expressed as mean residue ellipticity.

-

Secondary Structure Analysis: The shape and magnitude of the CD spectrum are analyzed to determine the secondary structure content. For example, α-helical structures show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.[7]

-

Mechanism of Action: The Toroidal Pore Model

The antimicrobial activity of the K4 peptide is attributed to its ability to disrupt the integrity of bacterial cell membranes. While the precise mechanism is a subject of ongoing research, the "toroidal pore" model is a widely accepted explanation for the action of many cationic antimicrobial peptides.[10][11] A similar peptide, GA-K4, is suggested to act via this mechanism.[12]

The following diagram illustrates the proposed step-by-step workflow of the K4 peptide's interaction with a bacterial membrane, leading to cell death.

Caption: Proposed mechanism of action of the K4 peptide via the toroidal pore model.

The key stages of this process are:

-

Electrostatic Attraction: The positively charged lysine residues of the K4 peptide are attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Binding and Conformational Change: Upon binding to the membrane surface, the peptide undergoes a conformational change, often adopting a more structured α-helical conformation in the hydrophobic membrane environment.

-

Membrane Insertion and Aggregation: The hydrophobic face of the peptide helix inserts into the lipid bilayer. As more peptide molecules accumulate, they aggregate on the membrane surface.

-

Toroidal Pore Formation: The aggregated peptides induce a high degree of positive curvature in the membrane, causing the lipid monolayers to bend inward to form a pore. In this "toroidal" arrangement, the pore is lined by both the peptides and the head groups of the lipid molecules.[11]

-

Cell Lysis: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[11]

Conclusion

The K4 peptide represents a promising candidate in the search for novel antimicrobial agents. Its potent activity is intrinsically linked to its specific physicochemical properties, which dictate its interaction with and disruption of bacterial membranes. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of K4 and other synthetic antimicrobial peptides. A thorough understanding of these fundamental characteristics is paramount for the rational design of more effective and selective peptide-based therapeutics.

References

- 1. borea.mnhn.fr [borea.mnhn.fr]

- 2. researchgate.net [researchgate.net]

- 3. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hplc.eu [hplc.eu]

- 6. researchgate.net [researchgate.net]

- 7. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Kirromycin (Formerly "Antibiotic K 4")

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kirromycin, a potent antibiotic that inhibits bacterial protein synthesis. This document delves into the intricate interactions of Kirromycin with its molecular target, the resulting downstream effects on the translational machinery, and the experimental methodologies used to elucidate these processes.

Executive Summary

Kirromycin, also referred to as mocimycin, is a member of the elfamycin family of antibiotics.[1] Its primary mechanism of action involves the specific targeting and inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis.[2][3][4] By binding to EF-Tu, Kirromycin locks the factor in a conformation that remains tightly bound to the ribosome, even after GTP hydrolysis.[1][5] This stalls the ribosome, preventing the translocation of the peptide chain and ultimately halting protein synthesis.[1]

Molecular Target and Binding

The principal molecular target of Kirromycin is the bacterial elongation factor Tu (EF-Tu).[2][5] EF-Tu is a highly conserved and essential protein in bacteria, responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during protein synthesis.[5][6]

Kirromycin binds to a highly conserved pocket in domain 3 of EF-Tu.[6] Specifically, it interacts with the interface of domains 1 and 3 of the EF-Tu·GTP complex.[7] This binding is non-covalent and induces a significant conformational change in the EF-Tu protein.[8]

Signaling Pathway: Inhibition of Protein Elongation

The inhibitory action of Kirromycin disrupts the normal catalytic cycle of EF-Tu in protein synthesis. The following diagram illustrates the canonical EF-Tu cycle and the point of inhibition by Kirromycin.

References

- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 2. [Mechanism of action of the new antibiotic kirromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kirromycin Biosynthesis | Universität Tübingen [uni-tuebingen.de]

- 6. journals.asm.org [journals.asm.org]

- 7. The structural and functional basis for the kirromycin resistance of mutant EF-Tu species in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The binding of kirromycin to elongation factor Tu. Structural alterations are responsible for the inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: "Antibiotic K 4" - A Reassessment of its Bioactivity

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the compound known as "Antibiotic K 4." Following a comprehensive review of the available scientific literature, a critical clarification regarding its primary biological activity is necessary. While the nomenclature includes the term "Antibiotic," extensive research has revealed that "this compound" is principally characterized as a potent inhibitor of the angiotensin I converting enzyme (ACE) and is not documented to possess a significant antimicrobial spectrum.

This guide serves to synthesize the existing knowledge on "this compound," focusing on its established biochemical function and highlighting the absence of data regarding any antimicrobial properties.

Primary Biological Activity: Angiotensin I Converting Enzyme (ACE) Inhibition

"this compound" is an oligopeptide isolated from the culture broth of the actinomycete Actinomadura spiculosospora.[1] The seminal research on this compound identifies it as a specific and reversible inhibitor of ACE.

Key inhibitory data:

| Parameter | Value | Reference |

| Ki (Inhibition Constant) | 0.18 μM | [2] |

Experimental studies in animal models have demonstrated that intravenous administration of "this compound" effectively inhibits the pressor response to angiotensin I, corroborating its in vitro ACE inhibitory activity.[2]

The Antimicrobial Spectrum: An Absence of Evidence

Despite its designation as an "antibiotic," a thorough search of scientific databases and commercial supplier information has yielded no quantitative data on the antimicrobial spectrum of "this compound." Key missing information includes:

-

Minimum Inhibitory Concentration (MIC) values: No MIC data against any bacterial or fungal strains have been reported.

-

Spectrum of activity: There is no information detailing which, if any, microorganisms are susceptible to "this compound."

-

Mechanism of antimicrobial action: Consequently, no signaling pathways or mechanisms related to antimicrobial activity have been described.

One study on other phosphonate natural products, a class of compounds to which "this compound" is related, explicitly stated that the tested compounds did not exhibit any inhibition of microbial growth in broth and disk diffusion assays.[3] While this does not definitively rule out activity for "this compound," it is consistent with the overall lack of evidence for its antimicrobial properties.

Experimental Protocols

As no antimicrobial studies for "this compound" are available in the literature, a detailed methodology for such experiments cannot be provided. The protocols for determining its ACE inhibitory activity are described in the original publication by Koguchi et al. (1986).

Visualization of a Known Pathway: ACE Inhibition

While no antimicrobial-related pathways can be depicted, the established mechanism of action for "this compound" as an ACE inhibitor can be represented. The following diagram illustrates the logical relationship of its inhibitory action.

Caption: Inhibition of the Renin-Angiotensin System by "this compound".

Conclusion

The available scientific evidence robustly supports the classification of "this compound" as a potent inhibitor of the angiotensin I converting enzyme. There is a notable and critical absence of data to substantiate any claims of antimicrobial activity. Therefore, for researchers, scientists, and drug development professionals, "this compound" should be considered within the context of cardiovascular research and drug discovery, specifically as a modulator of the renin-angiotensin system, rather than as an antimicrobial agent. Future investigations would be required to determine if "this compound" possesses any antimicrobial properties, but based on current knowledge, no such activity has been documented.

References

The Synthesis and Purification of the Antimicrobial Peptide K4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the antimicrobial peptide K4. The K4 peptide, with the sequence KKKKPLFGLFFGLF, is a cationic antimicrobial peptide (AMP) that has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell membrane, making it a promising candidate for the development of new therapeutics to combat antibiotic resistance. This document details the prevalent methods for its chemical synthesis and purification, presents relevant quantitative data, and outlines the experimental protocols for these processes.

Overview of the K4 Peptide

The K4 peptide is a 14-amino acid synthetic peptide characterized by a highly cationic N-terminal region (KKKK) and a hydrophobic core (PLFGLFFGLF). This amphipathic structure is crucial for its antimicrobial activity, facilitating its interaction with and subsequent disruption of the negatively charged bacterial cell membranes.

| Property | Value | Reference |

| Sequence | KKKKPLFGLFFGLF | [2] |

| Length | 14 amino acids | |

| Net Charge (pH 7) | +4 | [2] |

| Molecular Weight | ~1667.1 g/mol | Calculated |

| Hydrophobicity | High | [2] |

Synthesis of the K4 Peptide

The chemical synthesis of the K4 peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach for SPPS.

Quantitative Data for SPPS

The following table summarizes typical quantitative parameters for the synthesis of a 14-mer peptide like K4 using Fmoc-SPPS. Actual yields can vary based on the specific sequence, coupling efficiency, and resin used.

| Parameter | Typical Value | Description |

| Resin Substitution Level | 0.4 - 0.8 mmol/g | The amount of the initial amino acid attached to the resin. |

| Amino Acid Excess | 3 - 5 equivalents | Molar excess of each amino acid used in the coupling reactions. |

| Coupling Reagent Excess | 3 - 5 equivalents | Molar excess of the reagent that facilitates peptide bond formation. |

| Coupling Efficiency (per step) | > 99% | The percentage of peptide chains that successfully add the next amino acid. |

| Overall Crude Yield | 60 - 80% | The yield of the crude peptide after cleavage from the resin. |

| Final Purity (after HPLC) | > 95% | The purity of the final peptide product after purification. |

Experimental Protocol for Fmoc-SPPS of K4 Peptide

This protocol outlines the manual synthesis of the K4 peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (starting with Fmoc-Phe-OH):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

-

Add 8 equivalents of DIPEA to the amino acid solution and vortex for 1 minute to activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the K4 sequence (F-L-G-F-F-L-G-P-K(Boc)-K(Boc)-K(Boc)-K(Boc)).

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours with occasional swirling.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

SPPS Workflow Diagram

Caption: Workflow for Solid-Phase Peptide Synthesis of the K4 Peptide.

Purification of the K4 Peptide

The crude K4 peptide obtained from synthesis contains various impurities, such as truncated and deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[3]

Quantitative Data for RP-HPLC Purification

| Parameter | Typical Value | Description |

| Stationary Phase | C18 silica | A nonpolar stationary phase commonly used for peptide separation. |

| Mobile Phase A | 0.1% TFA in Water | The aqueous component of the mobile phase. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic component of the mobile phase. |

| Gradient | 5-60% B over 30-60 min | A typical gradient for eluting a 14-mer peptide. |

| Flow Rate (Preparative) | 10-20 mL/min | Dependent on the column diameter. |

| Detection Wavelength | 214 nm and 280 nm | Wavelengths for detecting the peptide backbone and aromatic residues. |

| Purification Yield | 20 - 40% | The yield of the pure peptide from the crude material. |

Experimental Protocol for RP-HPLC Purification of K4 Peptide

Materials:

-

Crude K4 peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

TFA

-

Preparative RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude K4 peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Injection and Separation:

-

Inject the filtered peptide solution onto the column.

-

Run a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient for the K4 peptide would be from 5% to 60% B over 40-50 minutes.

-

-

Fraction Collection: Collect fractions as peaks elute from the column, detected at 214 nm.

-

Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure K4 peptide.

-

Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified K4 peptide as a white, fluffy powder.

Purification Workflow Diagram

References

- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

Whitepaper: Initial Efficacy Screening of Novel Antibiotic Compound K-4

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The discovery and development of novel antibiotics are, therefore, of paramount importance. This document outlines the foundational in vitro efficacy and cytotoxicity screening of a novel antibiotic candidate, designated K-4. The primary objective of this initial screening phase is to establish a preliminary antibacterial spectrum and to assess the compound's potential for toxicity against mammalian cells, thereby providing essential data to support a go/no-go decision for further preclinical development.

This guide details the experimental protocols employed, presents the quantitative data in a structured format for clarity, and visualizes the screening workflow and a hypothetical mechanism of action to provide a comprehensive overview of the initial assessment of Antibiotic K-4.

In Vitro Antibacterial Efficacy

The initial evaluation of an antibiotic candidate's efficacy hinges on determining its activity against a diverse panel of clinically relevant bacterial strains. This panel should include representative Gram-positive and Gram-negative bacteria, encompassing both wild-type and drug-resistant isolates. The primary endpoints for this assessment are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours. Several colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: Antibiotic K-4 was solubilized in an appropriate solvent (e.g., DMSO) and a series of two-fold serial dilutions were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-20 hours under ambient atmospheric conditions.

-

MIC Determination: Following incubation, the MIC was determined as the lowest concentration of Antibiotic K-4 at which no visible bacterial growth was observed. A growth control (no antibiotic) and a sterility control (no bacteria) were included for each assay.

Experimental Protocol: MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing from MIC Plates: Following the determination of the MIC, a 10 µL aliquot was taken from each well that showed no visible growth in the MIC assay.

-

Plating and Incubation: These aliquots were plated onto antibiotic-free agar plates. The plates were then incubated at 37°C for 18-24 hours.

-

MBC Determination: The MBC was identified as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

In Vitro Efficacy Data: Antibiotic K-4

The following table summarizes the MIC and MBC values of Antibiotic K-4 against a panel of selected bacterial strains.

| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | Gram-positive | ATCC 29213 | 0.5 | 1 |

| Staphylococcus aureus | Gram-positive | MRSA (USA300) | 1 | 2 |

| Enterococcus faecalis | Gram-positive | VRE (ATCC 51299) | 2 | 8 |

| Streptococcus pneumoniae | Gram-positive | ATCC 49619 | 0.25 | 0.5 |

| Escherichia coli | Gram-negative | ATCC 25922 | 16 | >64 |

| Klebsiella pneumoniae | Gram-negative | KPC (ATCC BAA-1705) | 32 | >64 |

| Pseudomonas aeruginosa | Gram-negative | ATCC 27853 | 64 | >64 |

| Acinetobacter baumannii | Gram-negative | MDR (ATCC BAA-1605) | 32 | >64 |

Cytotoxicity Assessment

A critical component of the initial screening is to evaluate the potential toxicity of the antibiotic candidate against mammalian cells. This provides an early indication of the therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Culture: Human embryonic kidney (HEK 293) cells and human liver carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Antibiotic K-4. A vehicle control (e.g., DMSO) was also included. The plates were then incubated for 24 hours.

-

MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization and Absorbance Reading: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Cytotoxicity Data: Antibiotic K-4

The following table presents the IC₅₀ values for Antibiotic K-4 against the tested mammalian cell lines.

| Cell Line | Description | IC₅₀ (µg/mL) |

| HEK 293 | Human Embryonic Kidney | >128 |

| HepG2 | Human Liver Carcinoma | 96.5 |

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the initial in vitro screening of Antibiotic K-4.

Caption: Workflow for initial screening of Antibiotic K-4.

Hypothetical Signaling Pathway Inhibition

This diagram proposes a hypothetical mechanism of action where Antibiotic K-4 inhibits a key bacterial signaling pathway, such as a two-component system involved in virulence gene expression.

Caption: Hypothetical inhibition of a bacterial signaling pathway by K-4.

Summary and Next Steps

The initial screening of Antibiotic K-4 has demonstrated promising activity, particularly against Gram-positive bacteria, including resistant strains such as MRSA and VRE. The compound exhibits significantly lower activity against the tested Gram-negative pathogens. The cytotoxicity profile is favorable, with high IC₅₀ values against human cell lines, suggesting a potentially wide therapeutic window for targeting Gram-positive infections.

Based on these results, the following next steps are recommended:

-

Expanded MIC Panel: Test K-4 against a broader panel of clinical isolates to confirm its spectrum of activity.

-

Time-Kill Kinetic Assays: To better understand the bactericidal or bacteriostatic nature of the compound over time.

-

Mechanism of Action Studies: Initiate studies to elucidate the molecular target and mechanism of action of K-4.

-

In Vivo Efficacy Models: Advance to preliminary in vivo studies, such as a murine thigh infection model, to assess efficacy in a biological system.

The data presented in this report supports the continued investigation of Antibiotic K-4 as a potential candidate for the treatment of infections caused by Gram-positive pathogens.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic K 4

Introduction

The minimum inhibitory concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4][5] This value is critical for assessing the efficacy of novel antimicrobial compounds, determining bacterial susceptibility to antibiotics, and guiding therapeutic strategies.[1][2] The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7] This document provides a detailed protocol for determining the MIC of the synthetic peptide Antibiotic K 4 using the broth microdilution method, as well as summarizing its known antibacterial activity.

Quantitative Data Summary

The antibacterial efficacy of this compound has been evaluated against a range of pathogenic bacteria. The MIC values, representing the concentration required to inhibit bacterial growth, are summarized in the table below.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) |

| Brucella melitensis | 25 |

| Staphylococcus aureus | 50 |

| Enterobacter cloacae | 50 |

| Pseudomonas aeruginosa | 100 |

| Staphylococcus epidermidis | 100 |

| Shigella sonnei | 100 |

| Enterococcus faecalis | 100 |

| Brucella abortus | 100 |

| Other Pathogenic Bacteria | 25-400 |

Table 1: Summary of reported Minimum Inhibitory Concentration (MIC) values for the synthetic peptide K4 against various pathogenic bacteria. Data sourced from a study on the antibacterial effects of K4 peptide.[8]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[1][7]

Materials:

-

This compound (lyophilized powder)

-

Sterile, 96-well, clear, flat-bottom microtiter plates[7]

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[4]

-

Test bacterial strains

-

Sterile saline solution (0.85% w/v)

-

Sterile petri dishes

-

Sterile multichannel pipette and tips

-

Microplate reader (optional, for spectrophotometric measurement of growth)

Procedure:

Day 1: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select a single, well-isolated colony of the test bacterium.

-

Transfer the colony to a tube containing 3-5 mL of sterile broth.

-

Incubate the broth culture at 37°C until it reaches the log phase of growth.

Day 2: MIC Plate Preparation and Inoculation

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent to a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]

-

Further dilute the stock solution in the appropriate sterile broth (e.g., MHB) to twice the highest desired final concentration for the assay.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

-

Add 100 µL of the 2x concentrated this compound solution to the wells in the first column of the plate.[12]

-

Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[12] Discard 100 µL from the final dilution column.[12]

-

Column 11 will serve as the positive control (bacterial growth without antibiotic), and column 12 as the negative control (broth only, for sterility).[12]

-

-

Standardization of Bacterial Inoculum:

-

Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match the 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10^8 CFU/mL.[10]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[2][6] This can be achieved by a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon addition to the wells.[6]

-

-

Inoculation of the Microtiter Plate:

-

Incubation:

Day 3: Interpretation of Results

-

Visual Assessment:

-

Spectrophotometric Assessment (Optional):

-

If using a microplate reader, measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.[12]

-

Visualizations

References

- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexx.dk [idexx.dk]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dickwhitereferrals.com [dickwhitereferrals.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 9. asm.org [asm.org]

- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. bmglabtech.com [bmglabtech.com]

Measuring the Cytotoxic Effects of Novel Antibiotics: A Detailed Guide for "Antibiotic K 4"

Application Notes for Researchers, Scientists, and Drug Development Professionals

The increasing emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[1][2] A critical step in the preclinical evaluation of any new antibiotic, such as the hypothetical "Antibiotic K 4," is the comprehensive assessment of its cytotoxic effects on mammalian cells.[3][4] This ensures that the therapeutic agent selectively targets pathogenic bacteria while minimizing harm to the host.[5] These application notes provide a detailed overview and step-by-step protocols for evaluating the in vitro cytotoxicity of "this compound."[3][4]

The methodologies described herein are fundamental to establishing a safety profile and understanding the mechanism of action of a new antibiotic. The assays detailed below will enable researchers to quantify various aspects of cellular health, including metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).

Core Assays for Cytotoxicity Profiling

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of "this compound." The following assays are widely accepted and provide complementary information on different cellular responses to toxic insults.

-

MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[7]

-

Lactate Dehydrogenase (LDH) Assay: The LDH assay is a method for quantifying overt cytotoxicity based on the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[8][9][10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.[9][10]

-

Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[13]

Experimental Workflow

A logical workflow for assessing the cytotoxicity of "this compound" is crucial for obtaining reliable and reproducible data. The following diagram outlines a general experimental workflow.

Caption: A general workflow for assessing the cytotoxicity of "this compound".

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[7] The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

"this compound" stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of "this compound." Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[10] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is measured colorimetrically.[9]

Materials:

-

Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)

-

LDH Assay Kit (commercially available)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare Controls: Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

-

Sample Collection: After the desired incubation time with "this compound," centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

-

Add Stop Solution: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Protocol 3: Apoptosis/Necrosis Assay using Flow Cytometry

Principle: This assay uses Annexin V-FITC to detect the externalization of phosphatidylserine in early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised plasma membranes.[13]

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit (commercially available)

-

Flow cytometer

Procedure:

-

Cell Harvesting: After treatment with "this compound," collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxic Effect of "this compound" on HeLa Cells (MTT Assay)

| Concentration (µg/mL) | 24h (% Viability ± SD) | 48h (% Viability ± SD) | 72h (% Viability ± SD) |

| 0 (Control) | 100.0 ± 4.2 | 100.0 ± 5.1 | 100.0 ± 4.8 |

| 10 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.6 ± 5.2 |

| 25 | 82.1 ± 4.1 | 65.4 ± 3.9 | 48.9 ± 4.1 |

| 50 | 60.5 ± 3.5 | 42.8 ± 3.2 | 25.3 ± 3.5 |

| 100 | 35.2 ± 2.9 | 18.9 ± 2.5 | 9.8 ± 1.9 |

| 200 | 15.8 ± 2.1 | 8.2 ± 1.7 | 4.1 ± 0.9 |

Table 2: Membrane Damaging Effect of "this compound" on HeLa Cells (LDH Assay)

| Concentration (µg/mL) | 24h (% Cytotoxicity ± SD) | 48h (% Cytotoxicity ± SD) | 72h (% Cytotoxicity ± SD) |

| 0 (Control) | 5.2 ± 1.1 | 6.8 ± 1.5 | 8.1 ± 1.9 |

| 10 | 10.1 ± 1.8 | 18.5 ± 2.2 | 29.8 ± 3.1 |

| 25 | 22.4 ± 2.5 | 38.9 ± 3.4 | 55.2 ± 4.5 |

| 50 | 45.8 ± 3.9 | 62.1 ± 4.8 | 78.6 ± 5.2 |

| 100 | 68.2 ± 5.1 | 85.4 ± 5.9 | 92.3 ± 6.1 |

| 200 | 89.5 ± 6.3 | 94.1 ± 6.8 | 96.5 ± 7.0 |

Table 3: Induction of Apoptosis and Necrosis by "this compound" in HeLa Cells at 48h (Flow Cytometry)

| Concentration (µg/mL) | % Viable Cells (Q4) | % Early Apoptotic Cells (Q3) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |

| 0 (Control) | 95.2 | 2.5 | 1.8 | 0.5 |

| 25 | 68.4 | 15.8 | 10.2 | 5.6 |

| 50 | 45.1 | 28.9 | 18.5 | 7.5 |

| 100 | 19.8 | 45.3 | 25.4 | 9.5 |

Table 4: Comparative Cytotoxicity of Ceftazidime on a Representative Human Cell Line

| Concentration (µg/mL) | 48h (% Viability ± SD) |

| 0 (Control) | 100.0 ± 3.5 |

| 100 | 98.2 ± 4.1 |

| 500 | 95.6 ± 3.8 |

| 1000 | 92.1 ± 4.5 |

| 2000 | 85.4 ± 5.2 |

Signaling Pathways and Mechanisms

Understanding the underlying molecular mechanisms of cytotoxicity is crucial. Antibiotics can induce cell death through various signaling pathways, including the activation of caspases in apoptosis and the generation of reactive oxygen species (ROS).

Apoptotic Signaling Pathway

The following diagram illustrates a simplified model of the intrinsic and extrinsic pathways of apoptosis that can be triggered by cytotoxic agents.

Caption: Simplified diagram of apoptotic signaling pathways.

Mechanism of LDH Release

The LDH assay is based on a straightforward enzymatic reaction that occurs when the plasma membrane is compromised.

Caption: Mechanism of the LDH cytotoxicity assay.

By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively and comprehensively evaluate the cytotoxic profile of "this compound" and other novel antimicrobial candidates. This systematic approach will provide critical data for go/no-go decisions in the drug development pipeline.

References

- 1. transresurology.com [transresurology.com]

- 2. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 4. kosheeka.com [kosheeka.com]

- 5. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. LDH-Glo™ Cytotoxicity Assay | LDHアッセイ | LDH放出 | J2380 | Promega [promega.jp]

- 9. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 13. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibiotic K 4 for Gram-Positive Bacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic K 4 is a synthetic cationic antimicrobial peptide designed to combat a range of pathogenic bacteria.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leveraging its positive net charge and hydrophobic properties to interact with and lyse the negatively charged bacterial cell envelope.[1] This document provides detailed application notes and protocols for the use of this compound against gram-positive bacterial cultures, summarizing its efficacy and outlining methodologies for experimental evaluation.

Data Presentation

The efficacy of this compound against various gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values. These values represent the lowest concentration of the antibiotic required to inhibit visible growth and to kill the bacteria, respectively.

Table 1: Quantitative Efficacy of this compound Against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 50 | >50 |

| Staphylococcus aureus | (Clinical Isolate) | 100 | >100 |

| Streptococcus pyogenes | (Clinical Isolate) | 50 | >50 |

| Bacillus subtilis | ATCC 6633 | 50 | >50 |

Data synthesized from available research on K 4 peptide efficacy.[1][2]

Mechanism of Action

This compound, with its sequence KKKKPLFGLFFGLF, possesses a net positive charge of +4 due to the four lysine (K) residues and a significant hydrophobic character from its phenylalanine (F) and leucine (L) residues.[1] This amphipathic nature is crucial for its antimicrobial activity. The proposed mechanism of action against gram-positive bacteria involves an initial electrostatic interaction with the negatively charged components of the bacterial cell wall, such as teichoic acids.[3] Following this initial binding, the peptide is thought to insert into and disrupt the integrity of the cytoplasmic membrane, leading to leakage of intracellular contents and ultimately cell death.[1]

Caption: General mechanism of action of this compound.

Experimental Protocols

The following protocols are standardized methods for determining the antimicrobial susceptibility of gram-positive bacteria to this compound.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4]

Materials:

-

This compound stock solution

-

96-well microtiter plates[5]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)[4]

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

-

Controls:

-

Positive Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic).

-

Negative Control: A well containing only the sterile broth medium.

-

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) as compared to the positive control.[6] Results can be read visually or with a plate reader measuring absorbance at 600 nm.

2. Determination of Minimal Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips and micropipette

-

Incubator

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Plating: Spot-plate the aliquot onto a sterile agar plate.

-

Incubation: Incubate the agar plate at 37°C for 18-24 hours.

-

Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction in colonies compared to the initial inoculum count) on the agar plate.

Caption: Workflow for MIC and MBC determination.

Concluding Remarks

This compound demonstrates inhibitory and bactericidal activity against a variety of gram-positive bacteria. The provided protocols offer standardized methods for researchers to evaluate its efficacy in their specific experimental settings. Further research into the precise molecular interactions with the gram-positive cell envelope and potential resistance mechanisms is warranted to fully elucidate its therapeutic potential.

References

- 1. Evaluation of Antibacterial and Cytotoxic Effects of K4 Synthetic Peptide [transresurology.com]

- 2. transresurology.com [transresurology.com]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dickwhitereferrals.com [dickwhitereferrals.com]

Application Notes and Protocols: In Vitro Efficacy of Antimicrobial K4 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, novel therapeutic agents are urgently needed. One such candidate is the synthetic cationic K4 peptide. This document provides a summary of its in vitro antibacterial and cytotoxic effects, along with detailed protocols for key experimental assays. The data presented here is based on studies evaluating the peptide's efficacy against a range of pathogenic bacteria. It is important to note that the available research predominantly focuses on in vitro studies, with in vivo efficacy data in mouse models not being readily available in the reviewed literature.

Data Presentation

The antimicrobial activity of the K4 peptide has been evaluated against several pathogenic bacteria. The following tables summarize the quantitative data from these in vitro studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxic effects.

Table 1: In Vitro Antimicrobial Activity of K4 Peptide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| Brucella melitensis | 25 | >25 |

| General Pathogenic Bacteria | 25 - 400 | >25 - 400 |

| Bacillus megaterium | 5 - 10 | Not Reported |

| Staphylococcus aureus | 10 - 20 | Not Reported |

Data compiled from studies showing a range of inhibitory concentrations against various pathogenic bacteria.[1][2]

Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptide

| Cell Line / Assay | Concentration | Effect |

| HeLa Cells | Dose-dependent | Cytotoxic effects observed after 24 and 48 hours |

| Human Red Blood Cells | 1 mg/mL | 24% hemolysis |

| Macrophage Cell Line J774 | 6.3 µg/mL | 25.9873 µM Nitric Oxide Production |

These results indicate that while the K4 peptide has antibacterial properties, its cytotoxic and hemolytic activities need to be considered in the development of therapeutic applications.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

K4 peptide stock solution

-

Bacterial cultures in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Prepare serial dilutions of the K4 peptide in CAMHB in a 96-well plate.

-

Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no visible growth.

-

To determine the MBC, plate 100 µL from the wells with no visible growth onto agar plates.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

HeLa cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

K4 peptide

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the K4 peptide and incubate for 24 and 48 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells.

Hemolysis Assay

This assay measures the lytic effect of a substance on red blood cells.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

K4 peptide

-

Triton X-100 (positive control)

Protocol:

-

Wash human RBCs with PBS three times by centrifugation.

-

Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

-

Add different concentrations of the K4 peptide to the RBC suspension.

-

Use PBS as a negative control and Triton X-100 as a positive control for 100% hemolysis.

-

Incubate the samples at 37°C for 1 hour.

-

Centrifuge the samples and measure the absorbance of the supernatant at 540 nm.

-

Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for determining MIC/MBC and cytotoxicity.

Caption: Postulated mechanisms of action for K4 peptide.

Conclusion and Future Directions